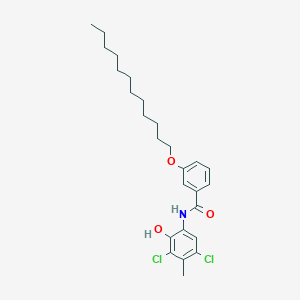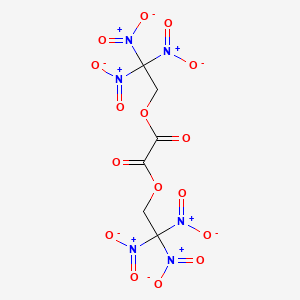
2-(4-Ethenylphenyl)-4,6-dimethyl-1,3,5-triphenyl-1,3,5,2,4,6-triazatriborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethenylphenyl)-4,6-dimethyl-1,3,5-triphenyl-1,3,5,2,4,6-triazatriborinane is a complex organic compound that belongs to the class of triazatriborinanes. These compounds are characterized by their unique triazine ring structure, which is fused with boron atoms. The presence of phenyl and ethenyl groups further enhances the compound’s chemical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethenylphenyl)-4,6-dimethyl-1,3,5-triphenyl-1,3,5,2,4,6-triazatriborinane typically involves the reaction of triazine derivatives with boron-containing reagents. One common method includes the use of trivalent tertiary phosphines as catalysts to promote the formation of the triazine-boron ring structure . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise addition of reagents, continuous monitoring of reaction conditions, and purification steps to isolate the final product. The use of phase transfer catalysts and other advanced techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Ethenylphenyl)-4,6-dimethyl-1,3,5-triphenyl-1,3,5,2,4,6-triazatriborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions can convert the triazine ring into more reactive intermediates.
Substitution: The phenyl and ethenyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions include various boron-containing intermediates and derivatives, which can be further utilized in synthetic applications.
Applications De Recherche Scientifique
2-(4-Ethenylphenyl)-4,6-dimethyl-1,3,5-triphenyl-1,3,5,2,4,6-triazatriborinane has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, promoting various modern organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Mécanisme D'action
The mechanism by which 2-(4-Ethenylphenyl)-4,6-dimethyl-1,3,5-triphenyl-1,3,5,2,4,6-triazatriborinane exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The triazine-boron ring structure allows it to form stable complexes with these targets, modulating their activity and leading to various biochemical effects. The pathways involved include single-electron-transfer (SET) reactions and other radical-mediated processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other triazatriborinanes and triazine derivatives, such as:
- 2-(4-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Various cycloalkanes and their derivatives
Uniqueness
What sets 2-(4-Ethenylphenyl)-4,6-dimethyl-1,3,5-triphenyl-1,3,5,2,4,6-triazatriborinane apart is its unique combination of phenyl, ethenyl, and triazine-boron ring structures. This combination provides enhanced stability, reactivity, and versatility, making it a valuable compound for various scientific and industrial applications.
Propriétés
| 126583-50-4 | |
Formule moléculaire |
C28H28B3N3 |
Poids moléculaire |
439.0 g/mol |
Nom IUPAC |
2-(4-ethenylphenyl)-4,6-dimethyl-1,3,5-triphenyl-1,3,5,2,4,6-triazatriborinane |
InChI |
InChI=1S/C28H28B3N3/c1-4-24-20-22-25(23-21-24)31-33(27-16-10-6-11-17-27)29(2)32(26-14-8-5-9-15-26)30(3)34(31)28-18-12-7-13-19-28/h4-23H,1H2,2-3H3 |
Clé InChI |
KVXOSHAMBJZJSC-UHFFFAOYSA-N |
SMILES canonique |
B1(N(B(N(B(N1C2=CC=CC=C2)C3=CC=C(C=C3)C=C)C4=CC=CC=C4)C)C5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bis{3-[(2-cyclohexylpropan-2-yl)peroxy]-3-methylbut-1-yn-1-yl}mercury](/img/structure/B14287760.png)



